![molecular formula C26H23ClN2O3S B4536145 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4536145.png)
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
The compound belongs to a class of chemicals that have been extensively studied for their various chemical and physical properties. The literature review includes studies on similar quinoline derivatives, focusing on their synthesis, molecular structures, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, excluding drug use and dosage information as per the requirements.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the Passerini three-component reaction has been utilized for the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating the complexity and versatility of synthetic approaches for such compounds (Taran et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives reveals critical insights into their conformation, bond lengths, angles, and intramolecular interactions. Such analyses contribute to understanding the compound's reactivity and properties. For instance, crystallographic studies have provided detailed descriptions of the molecular geometry and intramolecular hydrogen bonding in quinoline derivatives (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including interactions with acids, bases, and other reagents, leading to new compounds with distinct properties. The behavior of these compounds in different environments, such as their fluorescence quenching upon interaction with acids, is a subject of study to understand their chemical properties (Karmakar et al., 2008).
properties
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c1-32-20-10-7-17(8-11-20)13-14-28-23(30)16-33-25-24(18-5-3-2-4-6-18)21-15-19(27)9-12-22(21)29-26(25)31/h2-12,15H,13-14,16H2,1H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABWZIIXQSXQHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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